AZ-33
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZ-33 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Benzothiazole Core: The synthesis begins with the formation of the benzothiazole core through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.
Amide Bond Formation: The benzothiazole core is then coupled with an appropriate carboxylic acid derivative to form an amide bond.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large-scale batch synthesis is employed to produce significant quantities of the compound.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
AZ-33 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others to enhance its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with enhanced inhibitory activity against LDHA .
Scientific Research Applications
AZ-33 has a wide range of scientific research applications, including:
Cancer Research: Due to its inhibitory effect on LDHA, this compound is extensively used in cancer research to study the role of anaerobic glycolysis in tumor growth and progression.
Metabolic Studies: The compound is used to investigate metabolic pathways involving lactate dehydrogenase and its role in various physiological and pathological conditions.
Drug Development: this compound serves as a lead compound for the development of new therapeutic agents targeting LDHA in cancer and other diseases.
Biological Studies: Researchers use this compound to study the biological effects of LDHA inhibition on cellular processes, including cell proliferation, apoptosis, and metabolism.
Mechanism of Action
AZ-33 exerts its effects by inhibiting the activity of lactate dehydrogenase A (LDHA). The compound binds to the active site of LDHA, preventing the conversion of pyruvate to lactate, a key step in anaerobic glycolysis. This inhibition disrupts the metabolic processes in cancer cells, leading to reduced energy production and increased susceptibility to apoptosis. The molecular targets and pathways involved include the glycolytic pathway and associated metabolic networks .
Comparison with Similar Compounds
Similar Compounds
Sodium Oxamate: Another LDHA inhibitor with a different chemical structure but similar inhibitory activity.
Galloflavin: A natural compound that inhibits LDHA and has been studied for its potential anti-cancer properties.
GSK2837808A: A synthetic LDHA inhibitor with a distinct chemical structure and mechanism of action.
Uniqueness of AZ-33
This compound stands out due to its high potency and selectivity for LDHA over other isoforms such as lactate dehydrogenase B (LDHB). Its unique chemical structure allows for effective inhibition of LDHA with an IC50 value of 0.5 μM, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
2-[[4-[4-[[3-[(2-methyl-1,3-benzothiazol-6-yl)amino]-3-oxopropyl]amino]-4-oxobutyl]phenyl]methyl]propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-15-27-20-10-9-18(14-21(20)35-15)28-23(30)11-12-26-22(29)4-2-3-16-5-7-17(8-6-16)13-19(24(31)32)25(33)34/h5-10,14,19H,2-4,11-13H2,1H3,(H,26,29)(H,28,30)(H,31,32)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFJAJFBGVAOFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCNC(=O)CCCC3=CC=C(C=C3)CC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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